molecular formula C21H32N2O8 B112176 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid CAS No. 187960-74-3

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

Cat. No. B112176
M. Wt: 440.5 g/mol
InChI Key: HOQVHRMJXLYZNT-UHFFFAOYSA-N
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Description

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is a chemical compound with the molecular formula C21H32N2O8 and a molecular weight of 440.49 . It appears as a white powder and is used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-bis {2- [ (tert-butoxycarbonyl)amino]ethoxy}benzoic acid . The InChI code is 1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25) .


Chemical Reactions Analysis

While the specific chemical reactions involving 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid are not detailed in the search results, it’s important to note that compounds with Boc-amino groups are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is a white powder with a melting point of 136-142 °C . and should be stored at temperatures between 0-8°C .

Scientific Research Applications

  • CAS Number : 187960-74-3
  • Molecular Formula : C21H32N2O8
  • Molecular Weight : 440.49
  • Appearance : White powder
  • Melting Point : 136-142 °C
  • Storage Temperature : Store at 0-8°C

As mentioned earlier, this compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of disease processes and the development of new therapeutic strategies.

properties

IUPAC Name

3,5-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVHRMJXLYZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452385
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

CAS RN

187960-74-3
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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